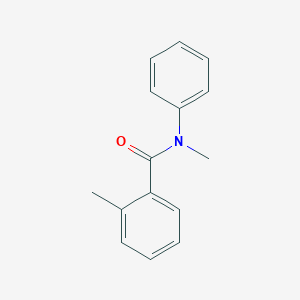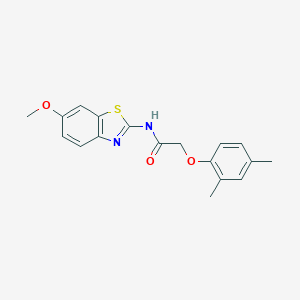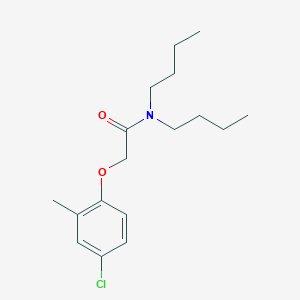
N,N-dibutyl-2-(4-chloro-2-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibutyl-2-(4-chloro-2-methylphenoxy)acetamide, commonly known as DCMU, is a chemical compound widely used in scientific research. It is a herbicide that inhibits the photosynthetic process in plants. DCMU has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
DCMU inhibits the photosynthetic process by blocking the transfer of electrons from the primary electron acceptor to the secondary electron acceptor in photosystem II. This ultimately leads to a decrease in the production of ATP and NADPH, which are essential for the synthesis of glucose and other organic compounds.
Biochemical and Physiological Effects:
DCMU has been shown to have a number of biochemical and physiological effects on plants. It inhibits the growth of plants by reducing the rate of photosynthesis, which in turn affects the production of organic compounds. DCMU has also been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species.
实验室实验的优点和局限性
DCMU is a widely used herbicide in scientific research due to its ability to inhibit photosynthesis in plants. It is a relatively inexpensive and easy-to-use tool for studying the photosynthetic process. However, DCMU has limitations in terms of its specificity, as it can also affect other cellular processes in plants.
未来方向
There are several potential future directions for research on DCMU. One area of interest is the development of more specific inhibitors of photosystem II, which could be used to study the electron transport chain in more detail. Another potential direction is the study of the effects of DCMU on other organisms, such as algae and cyanobacteria, which also use photosynthesis as a means of energy production. Finally, the potential use of DCMU as a tool for the development of herbicides with improved specificity and efficacy is an area of ongoing research.
合成方法
DCMU can be synthesized through a multistep process that involves the reaction of 4-chloro-2-methylphenol with butylamine, followed by the condensation of the resulting product with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with sodium hydroxide.
科学研究应用
DCMU has been widely used in scientific research as a tool to study the photosynthetic process in plants. It has also been used in the study of the electron transport chain in photosynthesis, as well as the mechanism of action of herbicides.
属性
分子式 |
C17H26ClNO2 |
|---|---|
分子量 |
311.8 g/mol |
IUPAC 名称 |
N,N-dibutyl-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H26ClNO2/c1-4-6-10-19(11-7-5-2)17(20)13-21-16-9-8-15(18)12-14(16)3/h8-9,12H,4-7,10-11,13H2,1-3H3 |
InChI 键 |
BPVYETDLQSMXOK-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)C |
规范 SMILES |
CCCCN(CCCC)C(=O)COC1=C(C=C(C=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



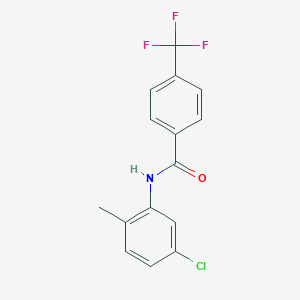
![2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)
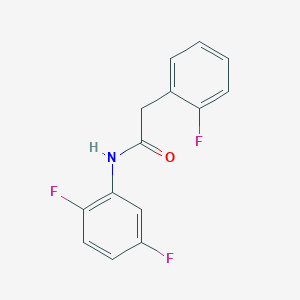
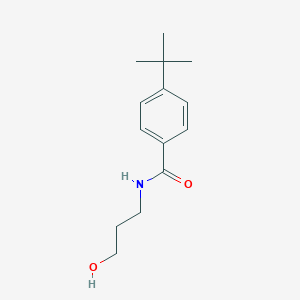
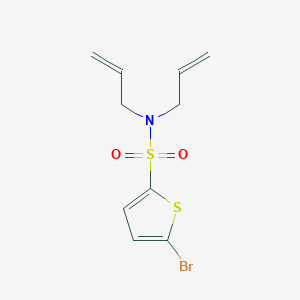
![2-(4-chlorophenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250275.png)
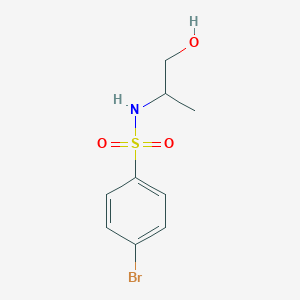
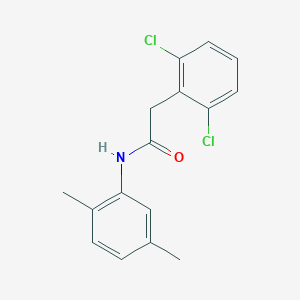
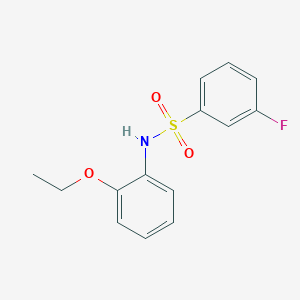
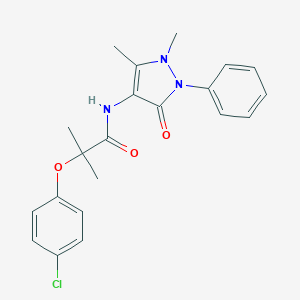
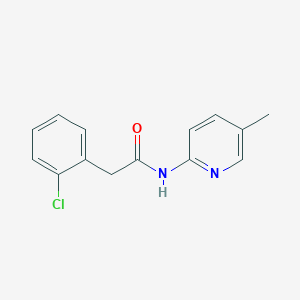
![Ethyl 1-[(4-chlorophenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B250303.png)
